
Methyl 3-bromobenzoate
Overview
Description
Methyl 3-bromobenzoate is an organic compound with the molecular formula C8H7BrO2. It is an aryl bromide and a derivative of benzoic acid. This compound is commonly used as a reagent in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromobenzoate can be synthesized through the esterification of 3-bromobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and higher yields.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It participates in cross-coupling reactions such as the Negishi reaction, where it reacts with diarylzinc reagents in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Potassium Trifluoro(1-phenylethyl)borate: Used in nucleophilic substitution reactions.
Potassium Hexacyanoferrate(II): Used in cyanation reactions.
Major Products:
1,1-Diarylethane Derivatives: Formed from nucleophilic substitution reactions.
Biaryl Compounds: Formed from cross-coupling reactions.
Benzonitrile: Formed from cyanation reactions.
Scientific Research Applications
Methyl 3-bromobenzoate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including inhibitors of 17β-hydroxysteroid dehydrogenase type 3.
Medicinal Chemistry: It is involved in the synthesis of bioactive molecules and pharmaceutical intermediates.
Material Science: It is used in the preparation of functionalized materials and polymers.
Chemical Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of methyl 3-bromobenzoate in chemical reactions involves the activation of the bromine atom, which acts as a leaving group. This allows for nucleophilic attack and subsequent formation of new chemical bonds. In cross-coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Methyl 3-bromobenzoate can be compared with other similar compounds such as:
3-Bromobenzoic Acid: Similar in structure but lacks the ester functional group.
Methyl 4-bromobenzoate: Similar in structure but with the bromine atom in the para position.
Methyl 2-bromobenzoate: Similar in structure but with the bromine atom in the ortho position.
Uniqueness: this compound is unique due to its specific reactivity and position of the bromine atom, which influences its chemical behavior and applications in synthesis.
Biological Activity
Methyl 3-bromobenzoate (CAS No. 618-89-3) is an organic compound that serves as a versatile reagent in organic synthesis. Its biological activity is primarily linked to its role in the synthesis of bioactive molecules, particularly those that inhibit specific enzymes relevant to various therapeutic areas.
- Molecular Formula : CHBrO
- Molecular Weight : 215.04 g/mol
- Melting Point : 31-33 °C
- Boiling Point : 127-128 °C at 15 mm Hg
- Density : Approximately 1.5313 g/cm³
- Solubility : Slightly soluble in water, more soluble in organic solvents.
This compound is classified as an aryl bromide and a derivative of benzoic acid, characterized by its bromine substituent at the meta position of the aromatic ring.
Enzyme Inhibition
One of the most significant biological activities of this compound is its application in synthesizing inhibitors for specific enzymes. Notably, it has been used to create compounds that inhibit 17β-hydroxysteroid dehydrogenase type 3 , an enzyme involved in steroid metabolism. This inhibition has implications for treating conditions such as hormone-sensitive cancers and disorders related to steroid hormone levels .
The compound undergoes various chemical reactions that facilitate its biological activity:
- Cross-Coupling Reactions : this compound participates in stereoconvergent cross-coupling reactions, which are crucial for forming complex organic molecules. For instance, it reacts with potassium trifluoro(1-phenylethyl)borate to yield 1,1-diarylethane derivatives, which may exhibit biological activity .
- Synthesis of Bioactive Molecules : It serves as a precursor in synthesizing tetrahydro dibenzazocine derivatives, which also act as inhibitors of the aforementioned enzyme .
Study on Synthesis and Activity
In a study published by the Royal Society of Chemistry, this compound was utilized to synthesize a series of tetrahydro dibenzazocine derivatives. These compounds were evaluated for their inhibitory effects on 17β-hydroxysteroid dehydrogenase type 3. The results indicated that certain derivatives exhibited significant inhibition, suggesting potential therapeutic applications in hormone-related diseases .
Pharmacokinetics and Bioavailability
This compound's lipophilicity influences its absorption and distribution within biological systems. Its slight solubility in water suggests that it may require formulation strategies to enhance bioavailability when developed into pharmaceutical agents .
Q & A
Basic Research Questions
Q. What are the typical applications of Methyl 3-bromobenzoate in organic synthesis?
this compound is widely used as a versatile aryl bromide intermediate in cross-coupling reactions. Key applications include:
- Palladium-catalyzed direct C3-arylation : It reacts with imidazo[1,2-b]pyridazine to form biaryl derivatives with high yields (92%) under environmentally safe conditions using Pd catalysts .
- Negishi cross-coupling : Reacts with diarylzinc reagents in the presence of Pd catalysts to synthesize complex aromatic systems .
- Cyanation : Converts to benzonitrile using Pd catalysts (e.g., dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium) and K₄[Fe(CN)₆] as a cyanating agent .
Q. What purification techniques are recommended for this compound derivatives?
- Flash chromatography on silica gel : Use solvent systems like pentane-Et₂O (70:30) for efficient separation of products, as demonstrated in palladium-catalyzed reactions .
- Preparatory thin-layer chromatography (TLC) : Employed for low-yield reactions (e.g., 21% yield in Ni/Pd-catalyzed alkene functionalization) using gradients like 30% EtOAc/benzene .
Q. How is this compound characterized post-synthesis?
- NMR spectroscopy : and NMR (e.g., δ 8.78 ppm for aromatic protons in DMSO-d₆) confirm structural integrity .
- Elemental analysis : Validates purity by comparing calculated vs. observed C/H percentages (e.g., 66.40% C calcd vs. 66.57% found) .
- Melting point determination : Critical for verifying crystalline products (e.g., mp 119–121°C for arylated derivatives) .
Advanced Research Questions
Q. How can researchers optimize palladium-catalyzed cross-coupling reactions using this compound?
- Catalyst selection : Use Pd(II) or Ni(II) complexes for alkene functionalization, achieving higher turnover frequencies (TOF) with TBAOTf as an additive .
- Solvent systems : 1,4-Dioxane improves reaction efficiency in stereoconvergent cross-couplings with potassium trifluoro(1-phenylethyl)borate .
- Stoichiometry : A 1.2:1 ratio of this compound to ketone substrates minimizes side reactions .
Q. What analytical approaches resolve contradictions in spectroscopic data of this compound derivatives?
- Multi-technique validation : Combine NMR, elemental analysis, and mass spectrometry to cross-verify results. For example, discrepancies in NMR integration may require repeating experiments under anhydrous conditions .
- X-ray crystallography : Resolve ambiguous stereochemistry using SHELX programs for refinement, though care is needed for near-centrosymmetric structures to avoid false chirality indicators .
Q. What are the challenges in achieving high turnover frequencies (TOF) in catalytic reactions involving this compound?
- Catalyst deactivation : Bromide byproducts can poison Pd centers. Mitigate this by using excess ligand systems (e.g., dicyclohexylphosphanylpiperidine) to stabilize the catalyst .
- Temperature control : Higher temperatures (80–100°C) improve TOF but risk decomposition; optimize using gradient heating protocols .
Q. Safety and Compliance
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use impervious gloves, safety glasses, and lab coats to prevent skin/eye contact .
- Ventilation : Ensure fume hoods are used during reactions to limit inhalation of brominated vapors .
- Waste disposal : Segregate halogenated waste and transfer to certified treatment facilities to comply with environmental regulations .
Properties
IUPAC Name |
methyl 3-bromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFJVYMFCAIRAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060688 | |
Record name | Benzoic acid, 3-bromo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline solid; mp = 29-30 deg C; [Alfa Aesar MSDS] | |
Record name | Methyl 3-bromobenzoate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.02 [mmHg] | |
Record name | Methyl 3-bromobenzoate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20818 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
618-89-3 | |
Record name | Methyl 3-bromobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-bromo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL 3-BROMOBENZOATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7319 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzoic acid, 3-bromo-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3-bromo-, methyl ester | |
Source | EPA DSSTox | |
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Record name | Methyl 3-bromobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.610 | |
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Synthesis routes and methods
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